![molecular formula C18H17N7 B3175179 4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 956193-98-9](/img/structure/B3175179.png)
4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Overview
Description
The compound contains several functional groups including a pyrazole ring, a triazole ring, and a pyridine ring. These rings are common in many biologically active compounds and are often used in drug design .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement of these rings and any additional functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the nitrogen sites or at any functional groups attached to the rings .Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds related to the given chemical structure are valuable as building blocks in the synthesis of a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes and heterocyclic compounds from a broad range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).
Agricultural and Pharmaceutical Applications
Amino-1,2,4-triazoles serve as a basic raw material in the fine organic synthesis industry, utilized extensively in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their derivatives have been instrumental in the mass production of various insecticides, fungicides, plant growth regulators, and in the pharmaceutical industry for developing drugs with antimicrobial, anti-ischemic, and membrane stabilizing effects (Nazarov et al., 2021).
Catalysis and Green Chemistry
The application of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the importance of such compounds in medicinal and pharmaceutical industries. This synthesis pathway is notable for its broader synthetic applications and bioavailability. The review on hybrid catalysts focuses on the synthesis of these scaffolds using organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and miscellaneous catalysts, emphasizing the mechanism and recyclability of the catalysts (Parmar et al., 2023).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various protein targets, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various effects on cellular processes, potentially leading to changes in cell behavior .
properties
IUPAC Name |
4-[5-methyl-4-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-13-22-23-18(24(13)12-14-7-9-20-10-8-14)16-11-21-25(17(16)19)15-5-3-2-4-6-15/h2-11H,12,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPVTLDYHLTUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=NC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128369 | |
Record name | 4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956193-98-9 | |
Record name | 4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956193-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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